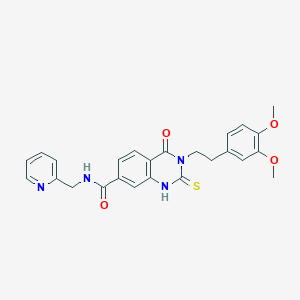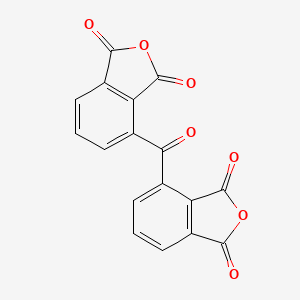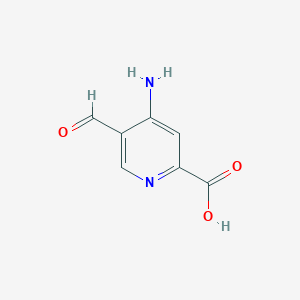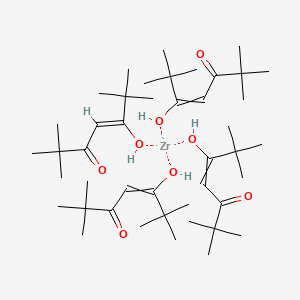
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate is a coordination compound with the chemical formula Zr(OCC(CH₃)₃CHCOC(CH₃)₃)₄. It is commonly used as a precursor in the synthesis of zirconium-based materials, particularly in the field of chemical vapor deposition (CVD) for thin film applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate typically involves the reaction of zirconium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified by recrystallization or sublimation .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Substitution: Ligand exchange reactions can occur with other β-diketones or similar ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and other β-diketones or ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxide and various substituted zirconium complexes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate involves the coordination of the zirconium ion with the β-diketone ligands. This coordination stabilizes the zirconium ion and facilitates its incorporation into various materials. The molecular targets and pathways involved depend on the specific application, such as the formation of thin films or the synthesis of zirconium-based biomaterials .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium (IV) tert-butoxide: Another zirconium precursor used in CVD processes.
Zirconium (IV) ethoxide: Used in the synthesis of zirconium-based materials.
Copper bis (2,2,6,6-tetramethyl-3,5-heptanedionate): A similar β-diketone complex used in various applications.
Uniqueness
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate is unique due to its high stability and volatility, making it particularly suitable for CVD processes. Its ability to form high-quality thin films at lower temperatures compared to other zirconium precursors is a significant advantage .
Propiedades
Fórmula molecular |
C44H80O8Zr |
|---|---|
Peso molecular |
828.3 g/mol |
Nombre IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zirconium |
InChI |
InChI=1S/4C11H20O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b8-7-;;;; |
Clave InChI |
ANBXKEDJQLYCLX-LIIRSGIESA-N |
SMILES isomérico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Zr] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


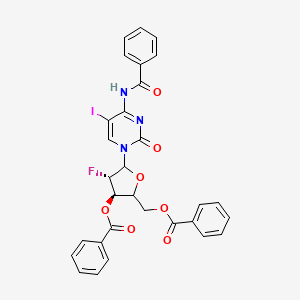
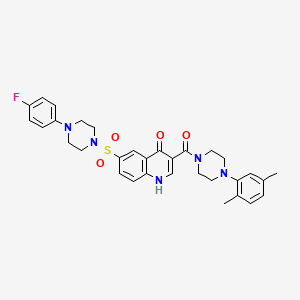
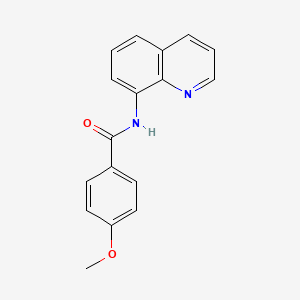
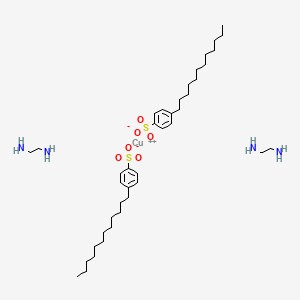

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
![1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14117677.png)
